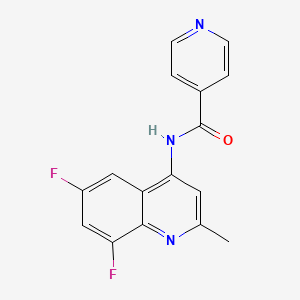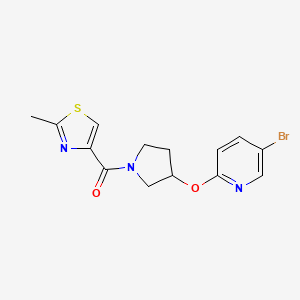![molecular formula C14H12BrN3O2 B2486758 N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide CAS No. 2094635-35-3](/img/structure/B2486758.png)
N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide is a synthetic organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, and a but-2-ynamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-bromobenzohydrazide with an appropriate nitrile under acidic conditions to form the 1,2,4-oxadiazole ring.
Alkylation: The oxadiazole intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with but-2-ynoic acid: The final step involves coupling the alkylated oxadiazole with but-2-ynoic acid or its derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the alkyne moiety.
Coupling reactions: The alkyne group can participate in coupling reactions such as the Sonogashira coupling.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can form complex conjugated systems.
科学的研究の応用
N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
作用機序
The mechanism of action of N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and the alkyne moiety can participate in various biochemical pathways, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound also contains a bromophenyl group and has been studied for its antimicrobial and antioxidant activities.
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal polymers.
Uniqueness
N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide is unique due to the presence of the oxadiazole ring and the but-2-ynamide moiety, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-[1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c1-3-4-12(19)16-9(2)14-17-13(18-20-14)10-5-7-11(15)8-6-10/h5-9H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCJYUXOJUUMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=NC(=NO1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE](/img/structure/B2486677.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine](/img/structure/B2486678.png)
![ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2486680.png)
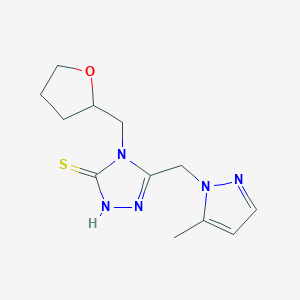
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2486683.png)
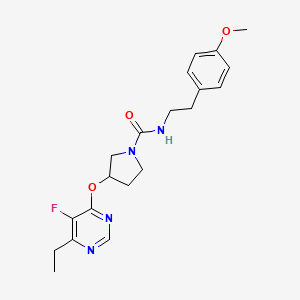
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2486685.png)
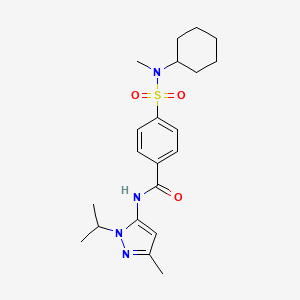
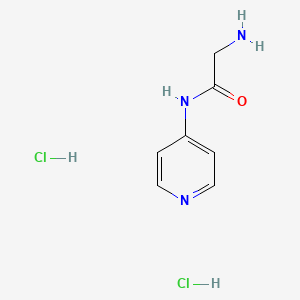
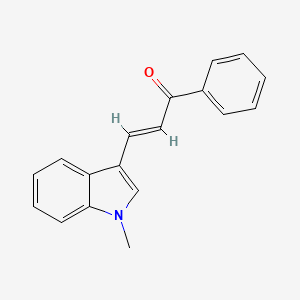

![N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2486695.png)
